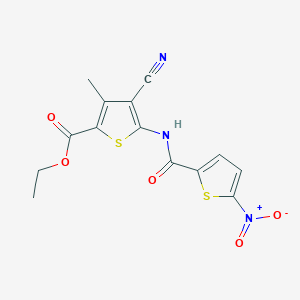
Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate, also known as CT, is a synthetic compound that has been widely used in scientific research. It is a member of the thiophene family, a class of heterocyclic compounds that contain a sulfur atom in the ring structure. CT has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate belongs to a class of compounds known for their versatility in chemical reactions, leading to the formation of various derivatives. For instance, Shvedov et al. (1973) demonstrated the nitration of thiophene derivatives to form nitro derivatives, which is a key step in synthesizing various functional thiophene compounds (Shvedov et al., 1973). Additionally, Chavan et al. (2016) explored the synthesis of poly-substituted 3-aminothiophenes, utilizing functional groups like CN and SCH3 on the thiophene nucleus, which could potentially include derivatives similar to the ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate (Chavan et al., 2016).
Antimicrobial and Anticancer Properties
Certain thiophene derivatives exhibit promising antimicrobial and anticancer activities. Abu‐Hashem et al. (2011) synthesized various fused and polyfunctional substituted thiophenes, showing notable antimicrobial activities (Abu‐Hashem et al., 2011). Mohareb et al. (2016) found that some thiophene and benzothiophene derivatives exhibited significant anti-cancer properties against various tumor cell lines, indicating the potential of ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate in similar applications (Mohareb et al., 2016).
Radiosensitizers and Bioreductively Activated Cytotoxins
Thiophene derivatives are also studied for their potential as radiosensitizers and bioreductively activated cytotoxins. Threadgill et al. (1991) investigated a series of nitrothiophene-5-carboxamides as potential radiosensitizers for hypoxic mammalian cells, highlighting the possible role of thiophene derivatives in enhancing radiotherapy effectiveness (Threadgill et al., 1991).
Dye Synthesis and Textile Applications
Thiophene derivatives are also significant in the synthesis of dyes for textile applications. A study by Abolude et al. (2021) on the complexation of disperse dyes derived from thiophene with various metals demonstrated their application in coloring polyester and nylon fabrics, suggesting the potential utility of ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate in similar contexts (Abolude et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(5-nitrothiophene-2-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S2/c1-3-22-14(19)11-7(2)8(6-15)13(24-11)16-12(18)9-4-5-10(23-9)17(20)21/h4-5H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLHDWLNBHWIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2435611.png)
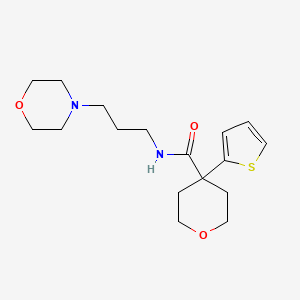
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide](/img/structure/B2435614.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2435616.png)
![Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435617.png)

![[(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate](/img/structure/B2435620.png)
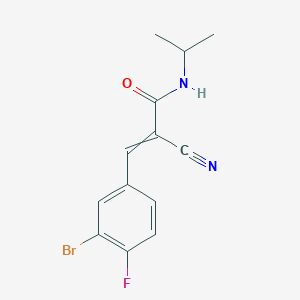
![Methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2435622.png)
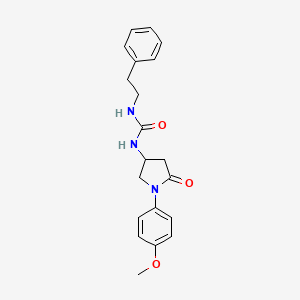
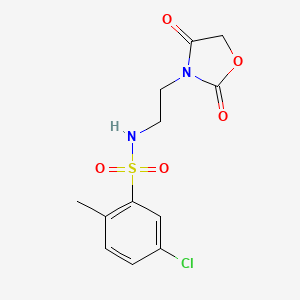
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)
